N-Desmethyl Clomipramine Hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of Clomipramine and its metabolites, including N-Desmethyl Clomipramine, involves complex organic synthesis pathways. A notable study in the synthesis domain is the creation of deuterium-labelled Clomipramine for pharmacokinetic studies, where specific deuterium atoms are incorporated into the nonaromatic part of the molecule. This synthesis aids in understanding the metabolism and distribution of Clomipramine and its metabolites in the body (Chaudhuri, Sung, & Markus, 1981).

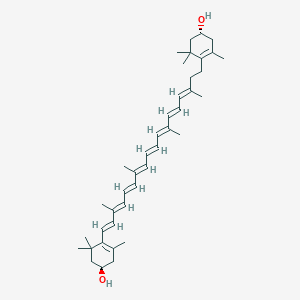

Molecular Structure Analysis

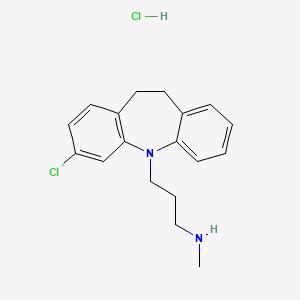

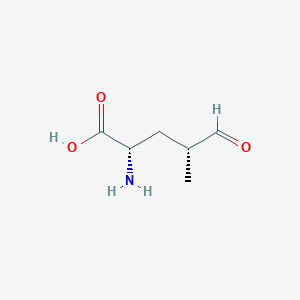

The molecular structure of N-Desmethyl Clomipramine Hydrochloride is closely related to that of Clomipramine, with the primary difference being the absence of a methyl group. This slight modification significantly impacts the molecule's pharmacokinetics and pharmacodynamics. The detailed molecular structure analysis helps in understanding how these structural differences influence the binding affinity and efficacy of the metabolite compared to the parent compound.

Chemical Reactions and Properties

This compound undergoes various chemical reactions in the body, contributing to its pharmacological effects. The metabolite's interaction with neurotransmitter systems, particularly serotonin and noradrenaline reuptake inhibition, is a key area of study. The desmethyl metabolite is shown to have considerable biological activity, contributing to the overall antidepressant effects of Clomipramine administration (Maj, Stala, Górka, & Adamus, 2004).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and cloud point, are crucial for its formulation and delivery. Studies exploring the cloud point of Clomipramine Hydrochloride indicate the temperature-dependent phase separation behavior, which can also be pertinent to its metabolites. Understanding these properties is essential for developing effective pharmaceutical formulations (Naqvi, Al-Ahmadi, Akram, & Kabir-ud-din, 2010).

Aplicaciones Científicas De Investigación

N-Desmethylclomipramine Hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of clomipramine and its metabolites.

Biology: The compound is studied for its effects on neurotransmitter systems, particularly its role in norepinephrine reuptake inhibition.

Medicine: Research focuses on its potential therapeutic effects in treating conditions such as depression, obsessive-compulsive disorder, and other psychiatric disorders.

Mecanismo De Acción

N-Desmethylclomipramine Hydrochloride exerts its effects primarily through the inhibition of norepinephrine reuptake. This action increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and contributing to its antidepressant effects. The compound also interacts with other neurotransmitter systems, including serotonin and dopamine, although to a lesser extent .

Safety and Hazards

When handling N-Desmethyl Clomipramine Hydrochloride, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation . It should not get in eyes, on skin, or on clothing .

Relevant Papers One relevant paper discusses the measurement of clomipramine, N-desmethyl-clomipramine, imipramine, and dehydroimipramine in biological fluids by selective ion monitoring, and the pharmacokinetics of clomipramine . Another paper discusses the interconversion from N-Desmethyl Clomipramine to Clomipramine and its active metabolite .

Análisis Bioquímico

Biochemical Properties

N-Desmethyl Clomipramine Hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It primarily acts as an inhibitor of norepinephrine reuptake, which is a key mechanism in its antidepressant effects . The compound also interacts with serotonin transporters, albeit to a lesser extent than its parent compound, clomipramine . These interactions are crucial for its role in modulating neurotransmitter levels in the brain, which in turn affects mood and behavior.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of neurons by altering the levels of neurotransmitters such as norepinephrine and serotonin . This modulation of neurotransmitter levels can lead to changes in cell signaling pathways, which can impact gene expression and cellular metabolism. Additionally, the compound has been observed to induce changes in the expression of certain genes involved in neurotransmitter synthesis and degradation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to norepinephrine and serotonin transporters, inhibiting their reuptake activity . This inhibition leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling effects. The compound also interacts with various receptors, including adrenergic and serotonergic receptors, which further modulates its effects on neurotransmission . Additionally, this compound has been shown to affect the activity of certain enzymes involved in neurotransmitter metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods . In in vitro studies, the effects of the compound on cellular function have been shown to persist for several hours after administration, with a gradual decline in activity over time . In in vivo studies, the compound has been observed to have long-term effects on neurotransmitter levels and behavior, with some effects persisting for days or even weeks after administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have antidepressant effects, improving mood and behavior in animal models of depression . At higher doses, the compound can induce adverse effects, including sedation, motor impairment, and changes in cardiovascular function . These dose-dependent effects highlight the importance of careful dosage selection in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including hydroxylation and demethylation . The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, before being excreted in the urine . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by various mechanisms. The compound is highly bound to plasma proteins, which facilitates its transport in the bloodstream . It can also cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, the compound is distributed to various tissues, including the liver, kidneys, and heart, where it can accumulate and exert its effects .

Subcellular Localization

This compound is localized to various subcellular compartments, including the cytoplasm and the nucleus . The compound can interact with intracellular receptors and enzymes, modulating their activity and function . Additionally, this compound can undergo post-translational modifications, such as phosphorylation, which can affect its localization and activity within cells . These subcellular interactions are crucial for understanding the compound’s mechanism of action and its effects on cellular function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Desmethylclomipramine Hydrochloride is synthesized through the demethylation of clomipramine. The process involves the removal of a methyl group from the nitrogen atom of clomipramine. This reaction is typically carried out using a demethylating agent such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .

Industrial Production Methods: In industrial settings, the production of N-Desmethylclomipramine Hydrochloride involves large-scale demethylation processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: N-Desmethylclomipramine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens, alkylating agents

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Comparación Con Compuestos Similares

N-Desmethylclomipramine Hydrochloride is similar to other tricyclic antidepressants and their metabolites, such as:

Desipramine: Another metabolite of imipramine, known for its norepinephrine reuptake inhibition.

Nortriptyline: A metabolite of amitriptyline, also inhibiting norepinephrine reuptake.

Norclomipramine: The free base form of N-Desmethylclomipramine, with similar pharmacological properties.

Uniqueness: What sets N-Desmethylclomipramine Hydrochloride apart is its specific role as a metabolite of clomipramine, contributing significantly to the overall pharmacological profile of the parent drug. Its unique interaction with norepinephrine reuptake makes it a valuable compound for research and therapeutic applications .

Propiedades

IUPAC Name |

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2.ClH/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-9-10-16(19)13-18(15)21;/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDDAZOLOSKTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(3S,6S,9S,12S,15S)-3-benzyl-6-(1H-indol-3-ylmethyl)-9-isobutyl-7-methyl-2,5,8,11,14-pentaoxo-12-sec-butyl-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-3-methyl-pentanoic acid](/img/structure/B1258075.png)

![(3S)-3-[(2S)-2-amino-4-hydroxy-3-oxobutyl]pyrrolidin-2-one](/img/structure/B1258076.png)

![2-(3,5-dimethyl-1-pyrazolyl)-N-[[3-(4-fluorophenyl)-1-(4-methylphenyl)-4-pyrazolyl]methyl]ethanamine](/img/structure/B1258085.png)